molecular formula C19H21BrClN5O B2511683 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride CAS No. 2380078-38-4

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride

Cat. No.: B2511683
CAS No.: 2380078-38-4
M. Wt: 450.77
InChI Key: OOOQNMRZTDTQSU-UHFFFAOYSA-N
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Description

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride is a useful research compound. Its molecular formula is C19H21BrClN5O and its molecular weight is 450.77. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Medicinal Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, which are vital precursors in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The synthesis of substituted pyrano/pyrimidine derivatives through one-pot multicomponent reactions demonstrates the importance of these catalysts in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Cytochrome P450 Isoforms Inhibition

The selectivity of chemical inhibitors for cytochrome P450 isoforms is critical in predicting drug-drug interactions due to the metabolism of a diverse number of drugs by these enzymes. Understanding the potency and selectivity of such inhibitors can help decipher the involvement of specific CYP isoforms in drug metabolism, which is vital for assessing the safety and efficacy of new pharmacological agents (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors represent a class of antidiabetic drugs that prevent the degradation of incretin hormones, thereby promoting insulin secretion. The review of DPP IV inhibitor patents highlights the ongoing research to find new inhibitors despite the presence of marketed compounds, indicating the potential for discovering novel therapeutic agents for type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives are widely used in medicinal chemistry to develop compounds for treating human diseases due to their efficient exploration of pharmacophore space and contribution to stereochemistry. The review discusses the bioactive molecules characterized by pyrrolidine rings, highlighting their significance in creating new compounds with various biological profiles (Li Petri et al., 2021).

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O.ClH/c20-16-9-22-19(23-10-16)26-12-13-3-2-6-25(11-13)18-15(8-21)7-14-4-1-5-17(14)24-18;/h7,9-10,13H,1-6,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQNMRZTDTQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C3CCCC3=N2)C#N)COC4=NC=C(C=N4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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